6-(3,5-Dichlorophenyl)nicotinic acid
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Overview
Description
6-(3,5-Dichlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 3 and 5 positions
Mechanism of Action
- 6-(3,5-Dichlorophenyl)nicotinic acid primarily interacts with nicotinic cholinergic receptors . These receptors are found in various tissues, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
- Upon binding to nicotinic receptors, This compound exerts two effects:
- The compound’s downstream effects involve multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reactors, continuous flow systems, and automated control of reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichlorophenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6-(3,5-Dichlorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzoic acid
- 3,5-Dichlorophenylacetic acid
- 3,5-Dichlorophenylpropionic acid
Comparison
Compared to these similar compounds, 6-(3,5-Dichlorophenyl)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUUXDZIZHGFQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647040 |
Source
|
Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-70-7 |
Source
|
Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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